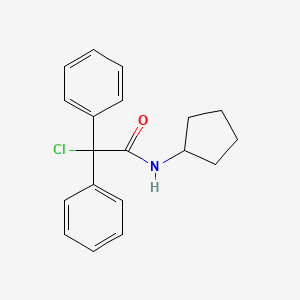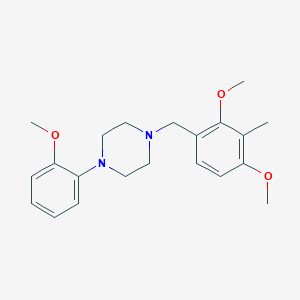
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s as a potential treatment for cocaine addiction due to its ability to selectively inhibit the dopamine transporter (DAT).
作用机制
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 selectively inhibits the DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its release is associated with feelings of pleasure and euphoria. By inhibiting the DAT, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 enhances the effects of dopamine, leading to an increase in reward-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 are primarily related to its ability to increase dopamine levels in the brain. This leads to a range of effects, including increased locomotor activity, enhanced reward-seeking behavior, and an increase in the reinforcing effects of drugs of abuse. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in lab experiments is its high selectivity for the DAT, which allows for the investigation of the role of dopamine in reward and addiction without affecting other neurotransmitter systems. However, one limitation is that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its potency can vary depending on the experimental conditions, which can make it challenging to compare results across studies.
未来方向
There are several future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909. One area of interest is the potential therapeutic use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in the treatment of cocaine addiction. Studies have shown that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can reduce cocaine self-administration in animal models, indicating that it may be a promising treatment option. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 to optimize its use in lab experiments.
合成方法
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in its pure form.
科学研究应用
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the DAT. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to an increase in dopamine levels in the brain. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been used in various studies to investigate the role of dopamine in reward and addiction, as well as its potential therapeutic use in the treatment of cocaine addiction.
属性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-19(24-2)10-9-17(21(16)26-4)15-22-11-13-23(14-12-22)18-7-5-6-8-20(18)25-3/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQZHFCFUVKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265212 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
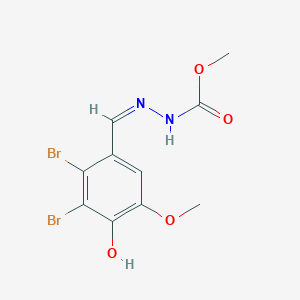
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
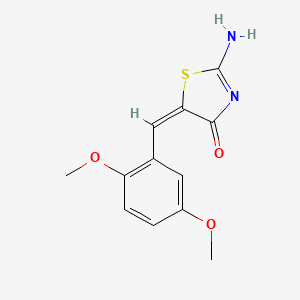
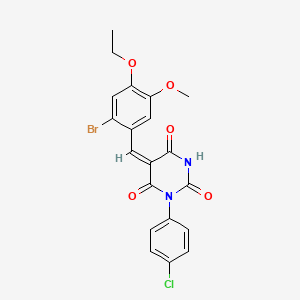
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)

